

# An In-Depth Technical Guide to 1H,2H-Octafluorocyclopentane

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## Compound of Interest

Compound Name: **1H,2H-Octafluorocyclopentane**

Cat. No.: **B2826988**

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## Abstract

**1H,2H-Octafluorocyclopentane** (CAS RN: 828-35-3) is a fluorinated aliphatic carbocycle with significant potential in specialized chemical applications, ranging from advanced materials to the pharmaceutical sector. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, synthesis, and key applications. While some experimental data for this compound is not extensively reported in public literature, this paper synthesizes available information with expert analysis to provide a reliable technical resource for researchers, chemists, and professionals in drug development. Particular attention is given to its documented potential as a rapid-acting anesthetic agent and its role as a versatile fluorinated building block.

## Introduction and Molecular Structure

**1H,2H-Octafluorocyclopentane** is a saturated five-membered ring system where eight of the ten hydrogen atoms of cyclopentane have been replaced by fluorine. The presence of two adjacent C-H bonds distinguishes it from its isomers and imparts specific reactivity and spectroscopic signatures.

- IUPAC Name: 1,1,2,2,3,3,4,5-Octafluorocyclopentane
- Common Name: **1H,2H-Octafluorocyclopentane**
- CAS Registry Number: 828-35-3

- Molecular Formula:  $C_5H_2F_8$
- Molecular Weight: 214.06 g/mol

The structural arrangement of fluorine and hydrogen atoms is critical to its properties. The high electronegativity of the fluorine atoms creates strong C-F bonds and significantly influences the electron density of the adjacent C-H bonds.

Caption: 2D Representation of **1H,2H-Octafluorocyclopentane** Structure.

## Physicochemical Properties

A summary of the known and computed physicochemical properties is presented below. It is important to note that many experimental values for this specific compound are not readily available in peer-reviewed literature, highlighting an area for further empirical study.

Property	Value	Source / Comment
CAS Registry Number	828-35-3	Finetech Industry Limited[1]
Molecular Formula	$C_5H_2F_8$	PubChem[2]
Molecular Weight	214.06 g/mol	PubChem[2]
Physical State	Liquid (at STP)	Inferred from Boiling Point
Boiling Point	79 °C	ChemicalBook[3]
Density	1.68 g/cm <sup>3</sup>	ChemicalBook[3]
XLogP3-AA (Octanol/Water)	2.8	PubChem (Computed)[2]
Hydrogen Bond Donor Count	0	PubChem (Computed)[2]
Hydrogen Bond Acceptor Count	8	PubChem (Computed)[2]
Refractive Index	Not Reported	-
Vapor Pressure	Not Reported	-
Solubility	Insoluble in water	Inferred from structure and LogP[4]

The high degree of fluorination results in a dense liquid with a boiling point significantly higher than non-fluorinated cyclopentane (-49.2 °C). The computed LogP value of 2.8 suggests it is lipophilic and has very low solubility in water, a common characteristic of per- and polyfluorinated compounds.[2]

## Spectroscopic Profile (Predicted)

While experimental spectra are not publicly available, a robust prediction of the NMR and IR spectra can be made based on the molecule's structure. This is crucial for reaction monitoring and quality control during synthesis.

### Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR: The two protons are chemically equivalent due to molecular symmetry. However, they are adjacent to a chiral center (C2, which is attached to H and F and two different  $\text{CF}_2$  groups), making them diastereotopic. They will couple to each other and to the adjacent fluorine atoms.
  - Expected Chemical Shift ( $\delta$ ): 4.5 - 5.5 ppm. The protons are significantly deshielded by the numerous adjacent electronegative fluorine atoms.
  - Expected Multiplicity: A complex multiplet, often referred to as a "doublet of doublets of triplets" or more complex pattern due to coupling with geminal and vicinal fluorine atoms. The primary splitting will be from the geminal proton and the vicinal fluorine atom.
- $^{19}\text{F}$  NMR: The spectrum will be complex due to multiple, distinct fluorine environments.
  - - $\text{CF}_2$ - Groups: Three distinct  $\text{CF}_2$  groups are present. Each will appear as a complex multiplet due to geminal F-F coupling and vicinal F-F and F-H coupling.
  - - $\text{CHF}$ - Group: The single fluorine atom on the CHF group will also be a complex multiplet, coupling to the adjacent proton and the fluorine atoms on neighboring carbons.
- $^{13}\text{C}$  NMR: Five distinct carbon signals are expected.
  - - $\text{CHF}$ - Carbons (2): These will appear as doublets due to one-bond C-F coupling ( $^{1}\text{JCF}$ ), with further smaller couplings to other fluorine atoms.

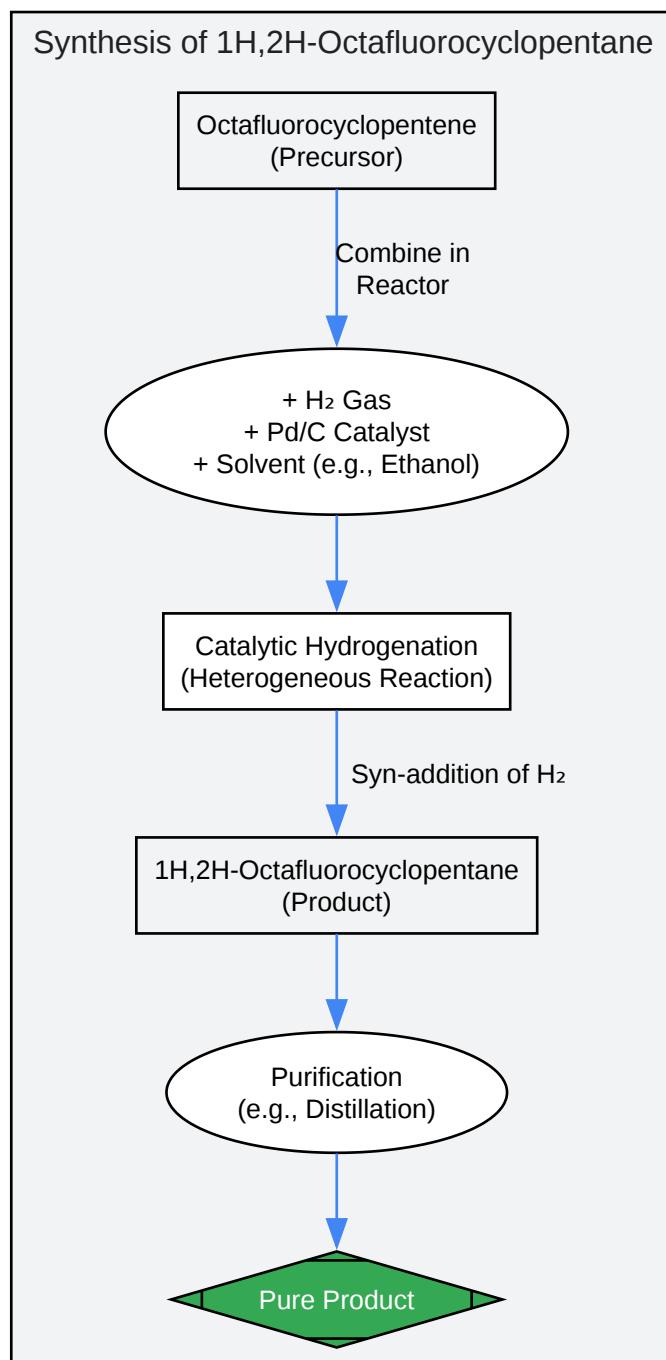
- -CF<sub>2</sub>- Carbons (3): These will appear as triplets due to one-bond C-F coupling (<sup>1</sup>JCF), with additional smaller couplings.

## Infrared (IR) Spectroscopy

- C-H Stretch: A characteristic sharp peak is expected in the 2950-3050 cm<sup>-1</sup> region.
- C-F Stretch: Very strong, intense, and broad absorption bands are expected in the 1100-1350 cm<sup>-1</sup> region. This is the most dominant feature in the IR spectra of fluorinated compounds.
- Fingerprint Region: Additional C-C stretching and bending vibrations will be present below 1000 cm<sup>-1</sup>.

## Synthesis and Reactivity

The primary route to **1H,2H-Octafluorocyclopentane** is through the catalytic hydrogenation of Octafluorocyclopentene (CAS 559-40-0).[4][5] This reaction involves the addition of two hydrogen atoms across the double bond of the precursor.



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Caption: General workflow for the synthesis of **1H,2H-Octafluorocyclopentane**.

The reaction is a heterogeneous catalytic process, typically employing a palladium-on-carbon (Pd/C) or platinum-based catalyst.<sup>[6][7]</sup> The stereochemistry of this addition is typically syn,

meaning both hydrogen atoms add to the same face of the double bond, resulting in the *cis*-isomer of the product.<sup>[7]</sup>

## Applications in Research and Drug Development

The unique properties of **1H,2H-Octafluorocyclopentane** make it a compound of interest, particularly for the pharmaceutical and life sciences industries.

### Patented Use as an Anesthetic Agent

Multiple patents have identified **1H,2H-Octafluorocyclopentane** as a potent inhalation anesthetic.<sup>[2][6][8]</sup> One study noted that a concentration of 3.3% in air was sufficient to induce the loss of the righting reflex in rats.<sup>[9]</sup> The agent is described as having a "faint but pleasant odor" and inducing anesthesia very rapidly without signs of excitement or coughing, which are highly desirable properties for clinical anesthetics.<sup>[9]</sup> This application leverages the high lipophilicity and volatility of the compound.

### Fluorinated Building Block in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance key properties such as:

- Metabolic Stability: The strength of the C-F bond can block sites of metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.
- Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.
- Lipophilicity: Modulating a molecule's lipophilicity affects its absorption, distribution, metabolism, and excretion (ADME) profile.

**1H,2H-Octafluorocyclopentane**, with its reactive C-H bonds, can serve as a starting point or intermediate for creating more complex fluorinated scaffolds for drug discovery.

### Potential in <sup>19</sup>F NMR Spectroscopy

Fragment-based drug discovery (FBDD) often uses NMR spectroscopy to screen for small molecules that bind to a biological target. <sup>19</sup>F NMR is a particularly powerful tool because

fluorine is 100% abundant and there is no background signal in biological systems. Fluorinated compounds can be used as "spy molecules" to report on binding events. While not specifically documented for **1H,2H-Octafluorocyclopentane**, its complex  $^{19}\text{F}$  NMR signature could potentially be exploited in screening assays if incorporated into a fragment library.

## Safety, Handling, and Disposal

As a chemical intermediate, proper handling of **1H,2H-Octafluorocyclopentane** is essential. The following guidelines are based on available Safety Data Sheet (SDS) information.

- Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[\[2\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[2\]](#)
- First Aid:
  - Skin Contact: Wash with plenty of soap and water.[\[2\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[\[2\]](#)
  - Inhalation: Remove person to fresh air and keep comfortable for breathing.[\[2\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[\[2\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Representative Experimental Protocol: Synthesis

The following is a representative, field-proven protocol for the catalytic hydrogenation of a perfluoroalkene, adapted for the synthesis of **1H,2H-Octafluorocyclopentane**.

Objective: To synthesize **1H,2H-Octafluorocyclopentane** via the catalytic hydrogenation of Octafluorocyclopentene.

**Materials:**

- Octafluorocyclopentene
- Palladium on Carbon (10% Pd/C)
- Ethanol (anhydrous)
- Hydrogen gas (H<sub>2</sub>)
- Parr hydrogenation apparatus or similar pressure vessel
- Rotary evaporator
- Distillation apparatus

**Methodology:**

- Catalyst Preparation: In a clean, dry Parr reactor vessel, add 10% Pd/C catalyst (approx. 0.5-1.0 mol% relative to the substrate).
  - Causality: Pd/C is a robust and efficient heterogeneous catalyst for alkene reduction.[\[1\]](#)[\[7\]](#) Using it as a fine powder on a carbon support maximizes the surface area available for the reaction.[\[10\]](#)
- Solvent and Substrate Addition: Add anhydrous ethanol to the vessel to create a slurry with the catalyst. Then, add the Octafluorocyclopentene.
  - Causality: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve the substrate. The system must be kept under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent side reactions.
- Reaction Setup: Seal the Parr apparatus. Purge the vessel multiple times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
  - Causality: Removing oxygen is critical for both safety (H<sub>2</sub>/O<sub>2</sub> mixtures are explosive) and catalyst activity, as oxygen can poison the palladium surface.

- Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C) if necessary.
  - Causality: The reaction is often run under pressure to increase the concentration of dissolved hydrogen, driving the reaction forward.<sup>[5]</sup> The reaction is exothermic, so temperature control may be needed to prevent side reactions.<sup>[11]</sup>
- Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
- Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
- Isolation: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with additional ethanol.
  - Causality: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from being exposed to air while dry.
- Purification: Combine the filtrate and washings. Remove the ethanol solvent using a rotary evaporator. The crude product can then be purified by fractional distillation to yield pure **1H,2H-Octafluorocyclopentane** (boiling point 79 °C).

## Conclusion

**1H,2H-Octafluorocyclopentane** is a specialized fluorochemical with demonstrated utility and significant future potential. While a comprehensive dataset of its experimental physicochemical properties is lacking, its known characteristics—high density, moderate boiling point, and lipophilicity—align with its patented application as a novel anesthetic agent. Its synthesis from octafluorocyclopentene is straightforward, and its structure makes it an intriguing candidate for further development as a building block in medicinal chemistry and as a probe in  $^{19}\text{F}$  NMR-based screening. This guide provides the foundational knowledge required for researchers and drug development professionals to safely handle, synthesize, and explore the applications of this promising compound.

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